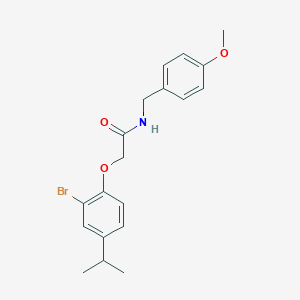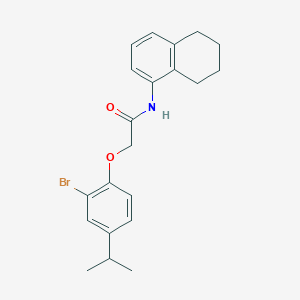![molecular formula C18H19ClF3N3O5S2 B296755 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296755.png)
2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of the protein kinase BTK, which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which are a type of white blood cell that play a crucial role in the immune system.
作用機序
2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide works by inhibiting the activity of the protein kinase BTK, which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of various types of cancer. By inhibiting BTK, 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been shown to have potent activity against cancer cells in vitro and in vivo. It has also been shown to have a favorable safety profile in preclinical and clinical trials, with no significant toxicity or adverse effects reported.
実験室実験の利点と制限
One of the main advantages of 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is its specificity for BTK, which makes it a highly targeted and effective inhibitor of the B-cell receptor signaling pathway. However, its potency and selectivity may also pose some limitations in terms of off-target effects and potential resistance mechanisms.
将来の方向性
There are several future directions for the development and application of 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide in cancer research. These include:
1. Combination therapy: 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide may be used in combination with other targeted therapies or immunotherapies to enhance its efficacy and overcome potential resistance mechanisms.
2. Biomarker identification: The identification of biomarkers that predict response to 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide may help to select patients who are most likely to benefit from this treatment.
3. Clinical trials in other cancer types: 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has shown promising results in B-cell lymphomas and leukemias, but its efficacy in other cancer types remains to be explored.
4. Development of second-generation inhibitors: The development of more potent and selective inhibitors of BTK may further enhance the efficacy and safety of this approach.
In conclusion, 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is a promising small molecule inhibitor that has shown potent activity against cancer cells in preclinical and clinical trials. Its specificity for BTK makes it a highly targeted and effective inhibitor of the B-cell receptor signaling pathway. Future research directions include combination therapy, biomarker identification, clinical trials in other cancer types, and the development of second-generation inhibitors.
合成法
The synthesis of 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide involves several steps, including the preparation of intermediate compounds and the final coupling of these compounds to form the target molecule. The exact details of the synthesis method are proprietary information and have not been published in the scientific literature.
科学的研究の応用
2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including B-cell lymphomas and leukemias. It has shown promising results in inhibiting the growth and survival of cancer cells, both in vitro and in vivo.
特性
分子式 |
C18H19ClF3N3O5S2 |
|---|---|
分子量 |
513.9 g/mol |
IUPAC名 |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H19ClF3N3O5S2/c1-24(31(2,27)28)14-6-4-5-13(10-14)23-17(26)11-25(32(3,29)30)16-9-12(18(20,21)22)7-8-15(16)19/h4-10H,11H2,1-3H3,(H,23,26) |
InChIキー |
RARVAKOMYKPSOR-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C)S(=O)(=O)C |
正規SMILES |
CN(C1=CC=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether](/img/structure/B296673.png)


![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)




![ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296687.png)
![methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate](/img/structure/B296689.png)
![methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296692.png)
![ethyl 6-amino-5-cyano-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296694.png)
![ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296695.png)